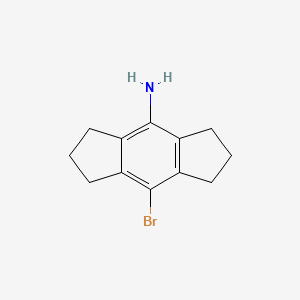
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is an organic compound with the molecular formula C9H10O2 It is a diol derivative of indene, characterized by the presence of two hydroxyl groups attached to the first and third carbon atoms of the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol typically involves the reduction of indene derivatives. One common method is the catalytic hydrogenation of indene-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions include indene-1,3-dione (oxidation), saturated alcohols (reduction), and halogenated indene derivatives (substitution).
Aplicaciones Científicas De Investigación
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-2,3-dihydro-1H-indene-1,3-diol: A stereoisomer with different spatial arrangement of atoms.
Indene-1,3-dione: An oxidized form of the compound.
3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: A structurally related compound with an amine group.
Uniqueness
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its isomers and related compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-2,3-dihydro-1H-indene-1,3-diol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Benzene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is converted to phenyl-2-propanone (P2P) through a Friedel-Crafts acylation reaction using benzene and aluminum chloride as a catalyst.", "Step 2: P2P is reduced to phenyl-2-propanol using sodium borohydride as a reducing agent.", "Step 3: Phenyl-2-propanol is oxidized to phenyl-2-propanone using sodium hydroxide and hydrogen peroxide.", "Step 4: Phenyl-2-propanone is reacted with hydrochloric acid and sodium nitrite to form 2-nitro-1-phenylpropan-1-ol.", "Step 5: 2-nitro-1-phenylpropan-1-ol is reduced to 2-amino-1-phenylpropan-1-ol using copper sulfate and sodium bicarbonate.", "Step 6: 2-amino-1-phenylpropan-1-ol is cyclized to (1S,3S)-2,3-dihydro-1H-indene-1,3-diol using hydrochloric acid and sodium nitrite.", "Step 7: The product is purified using sodium chloride and water, and recrystallized from ethanol." ] } | |
Número CAS |
190897-58-6 |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



